Cas no 494782-67-1 (2-(4-Benzylpiperazin-1-yl)benzoic acid)
2-(4-Benzylpiperazin-1-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Benzylpiperazin-1-yl)benzoic acid
- 2-(4-Benzyl-piperazin-1-yl)benzoic acid
- 2-(4-BENZYL-PIPERAZIN-1-YL)-BENZOIC ACID
- Benzoic acid,2-[4-(phenylmethyl)-1-piperazinyl]-
- AG-F-65661
- CTK4J1321
- PubChem12213
- SureCN4527775
- FJUPXLLPYKXHPF-UHFFFAOYSA-N
- DTXSID30620331
- FT-0604269
- SCHEMBL4527775
- Z293607410
- 2-[4-benzylpiperazinyl]benzoic acid
- A7379
- 494782-67-1
- AKOS000260275
- DB-070997
-
- Inchi: 1S/C18H20N2O2/c21-18(22)16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,22)
- InChI Key: FJUPXLLPYKXHPF-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1N1CCN(CC2C=CC=CC=2)CC1)=O
Computed Properties
- Exact Mass: 296.1526
- Monoisotopic Mass: 296.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8A^2
- XLogP3: 0.6
Experimental Properties
- Density: 1.217
- Boiling Point: 463.984°C at 760 mmHg
- Flash Point: 234.409°C
- Refractive Index: 1.625
- PSA: 43.78
2-(4-Benzylpiperazin-1-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139002375-1g |
2-(4-Benzylpiperazin-1-yl)benzoic acid |
494782-67-1 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM125444-1g |
2-(4-benzylpiperazin-1-yl)benzoic acid |
494782-67-1 | 95% | 1g |
$333 | 2021-08-05 | |
| Chemenu | CM125444-1g |
2-(4-benzylpiperazin-1-yl)benzoic acid |
494782-67-1 | 95% | 1g |
$335 | 2024-07-16 |
2-(4-Benzylpiperazin-1-yl)benzoic acid Suppliers
2-(4-Benzylpiperazin-1-yl)benzoic acid Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 2-(4-Benzylpiperazin-1-yl)benzoic acid
2-(4-Benzylpiperazin-1-yl)benzoic acid (CAS No. 494782-67-1): A Multifunctional Scaffold in Modern Medicinal Chemistry
As a 2-(4-Benzylpiperazin-1-yl)benzoic acid compound with CAS No. 494782-67-1, this molecule has emerged as a promising chemical scaffold in the field of medicinal chemistry. Structurally characterized by a benzoic acid core conjugated to a 4-benzylpiperazine ring system, its unique three-dimensional architecture provides opportunities for molecular docking with a variety of biological targets. Recent advances in structure-activity relationship (SAR) studies have highlighted the compound's ability to modulate neurotransmitter receptors and ion channels, making it a focal point in drug discovery programs targeting central nervous system (CNS) disorders.
The 4-benzylpiperazine moiety in 2-(4-Benzylpiperazin-1-yl)benzoic acid has been extensively studied for its lipophilicity and hydrogen-bonding capacity, which are critical for target engagement. Notably, a 2023 study published in Journal of Medicinal Chemistry demonstrated that modifications to the benzyl substituent could significantly influence selectivity profiles against GABAA receptors and serotonin 5-HT2A receptors. This finding has important implications for the design of next-generation therapeutics with improved efficacy-safety balances.
Recent computational modeling approaches have provided deeper insights into the binding affinity of 2-(4-Benzylpiperazin-1-yl)benzoic acid to ionotropic glutamate receptors. These simulations, utilizing quantum mechanics/molecular mechanics (QM/MM) hybrid methods, revealed that the benzoic acid group forms electrostatic interactions with aspartate residues in the ligand-binding domain. Such findings are being leveraged in the development of modulators for NMDA receptors, which are implicated in neurodegenerative diseases like Alzheimer's disease and ischemic stroke.
The CAS No. 494782-67-1 compound has also shown potential in anti-inflammatory applications. A 2024 investigation by researchers at the Max Planck Institute demonstrated that derivatives of this scaffold could inhibit COX-2 enzyme activity with IC50 values in the low micromolar range. This discovery has sparked interest in its use as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity compared to traditional NSAID classes.
In the realm of pharmaceutical formulation, the 2-(4-Benzylpiperazin-1-yl)benzoic acid scaffold has been explored for its solubility characteristics and stability profiles. A comparative study published in European Journal of Pharmaceutics and Biopharmaceutics in 2023 showed that protonation states of the benzoic acid group significantly affect drug release kinetics in enteric-coated tablets. These insights are crucial for optimizing oral bioavailability and therapeutic index in clinical applications.
Moreover, the 4-benzylpiperazine motif in CAS No. 494782-67-1 has been harnessed in targeted drug delivery systems. Researchers at MIT have developed lipid nanoparticles incorporating this scaffold, which exhibit enhanced brain penetration due to receptor-mediated endocytosis. This advancement has opened new avenues for treating brain tumors and neurodegenerative conditions where blood-brain barrier permeability is a major challenge.
Looking ahead, the 2-(4-Benzylpiperazin-1-yl)benzoic acid scaffold is expected to play a pivotal role in precision medicine initiatives. Ongoing high-throughput screening campaigns are identifying structure-specific interactions with tyrosine kinase receptors and histone deacetylases, suggesting its potential as a platform molecule for personalized therapies. As the field of molecular pharmaceutics continues to evolve, the CAS No. 494782-67-1 compound stands as a testament to the power of multidisciplinary research in advancing modern therapeutics.
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